molecular formula C22H30BrClO3 B12673834 5alpha-Bromo-6beta-chloro-3-oxopregnane-21,17alpha-carbolactone CAS No. 34684-82-7

5alpha-Bromo-6beta-chloro-3-oxopregnane-21,17alpha-carbolactone

Katalognummer: B12673834
CAS-Nummer: 34684-82-7
Molekulargewicht: 457.8 g/mol
InChI-Schlüssel: XPBRVIWXBBCULT-JTIMCTONSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5alpha-Bromo-6beta-chloro-3-oxopregnane-21,17alpha-carbolactone is a synthetic steroidal compound with the molecular formula C22H30BrClO3 and a molecular weight of 457.833 g/mol . This compound is characterized by the presence of bromine and chlorine atoms at specific positions on the pregnane skeleton, which is a derivative of the steroid nucleus.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5alpha-Bromo-6beta-chloro-3-oxopregnane-21,17alpha-carbolactone typically involves multiple steps, starting from a suitable steroid precursorThe final step involves the formation of the carbolactone ring, which is a key structural feature of this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes purification steps such as recrystallization or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

5alpha-Bromo-6beta-chloro-3-oxopregnane-21,17alpha-carbolactone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated or reduced carbonyl compounds.

Wissenschaftliche Forschungsanwendungen

5alpha-Bromo-6beta-chloro-3-oxopregnane-21,17alpha-carbolactone has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of other steroidal compounds.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5alpha-Bromo-6beta-chloro-3-oxopregnane-21,17alpha-carbolactone involves its interaction with specific molecular targets, such as steroid receptors or enzymes involved in steroid metabolism. The presence of halogen atoms may enhance its binding affinity and selectivity for these targets, leading to modulation of cellular pathways and biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5alpha-Bromo-6beta-chloro-3-oxopregnane-21,17alpha-carbolactone: Unique due to the specific positions of bromine and chlorine atoms.

    5alpha-Bromo-6beta-fluoro-3-oxopregnane-21,17alpha-carbolactone: Similar structure but with a fluorine atom instead of chlorine.

    5alpha-Chloro-6beta-bromo-3-oxopregnane-21,17alpha-carbolactone: Similar structure but with reversed positions of bromine and chlorine.

Uniqueness

The uniqueness of this compound lies in its specific halogenation pattern, which may confer distinct chemical and biological properties compared to other similar compounds.

Eigenschaften

CAS-Nummer

34684-82-7

Molekularformel

C22H30BrClO3

Molekulargewicht

457.8 g/mol

IUPAC-Name

(5R,6R,8S,9S,10R,13S,14S,17S)-5-bromo-6-chloro-10,13-dimethylspiro[1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione

InChI

InChI=1S/C22H30BrClO3/c1-19-8-4-16-14(15(19)5-9-21(19)10-6-18(26)27-21)11-17(24)22(23)12-13(25)3-7-20(16,22)2/h14-17H,3-12H2,1-2H3/t14-,15-,16-,17+,19-,20+,21-,22-/m0/s1

InChI-Schlüssel

XPBRVIWXBBCULT-JTIMCTONSA-N

Isomerische SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]24CCC(=O)O4)C[C@H]([C@@]5([C@@]3(CCC(=O)C5)C)Br)Cl

Kanonische SMILES

CC12CCC3C(C1CCC24CCC(=O)O4)CC(C5(C3(CCC(=O)C5)C)Br)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.